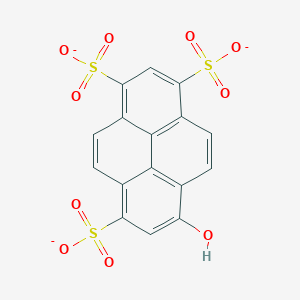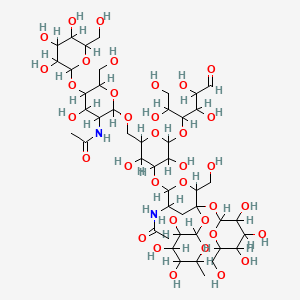
Lacto-N-fucoheptaose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lacto-N-fucoheptaose belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds. Lacto-N-fucoheptaose is soluble (in water) and a very weakly acidic compound (based on its pKa).
科学的研究の応用
Isolation and Characterization
Lacto-N-fucoheptaose, a heptasaccharide, has been isolated from human milk, showing a composition of D(+)‐galactose, D(+)‐glucose, L(−)‐fucose, and N−acetyl−D−(+)−glucosamine (Grimmonprez et al., 1975). Additionally, it's been synthesized and studied via high-resolution NMR spectroscopy, providing insights into its molecular structure (Zhang et al., 2000).
Milk Oligosaccharides
Lacto-N-fucoheptaose forms a part of the complex oligosaccharides found in human milk. These oligosaccharides, including fucose-containing compounds, play significant roles in infant nutrition and development (Malpress & Hytten, 1957).
Enzymatic Synthesis and Structural Analysis
Studies have also focused on the enzymatic synthesis of lacto-N-fucoheptaose and its related compounds. For instance, the enzymatic synthesis of fucosylated lacto-N-tetraose, a precursor to lacto-N-fucoheptaose, has been achieved using Escherichia coli cultures (Baumgärtner et al., 2015). Moreover, the structural analysis of radiolabelled lacto-N-neohexaose and its fucosylated products, closely related to lacto-N-fucoheptaose, has been conducted, revealing the significance of its Lewis x determinants (Natunen et al., 1994).
Applications in Human Milk Oligosaccharide Synthesis
Lacto-N-fucoheptaose is involved in the synthesis of human milk oligosaccharides (HMOs). It's been used in studies exploring enzymatic methods to synthesize HMOs, demonstrating its relevance in mimicking the diversity of natural HMOs important for infant health (Tsai et al., 2019), (Saumonneau et al., 2015).
Biochemical Characterization and Synthetic Application
The biochemical characterization of enzymes like α1,3-fucosyltransferase, used in the synthesis of fucosylated HMOs including lacto-N-fucoheptaose, has been explored. This research contributes to our understanding of the enzyme's optimal conditions for the synthesis of fucosides, furthering the application in producing diverse HMOs (Bai et al., 2019).
特性
CAS番号 |
56501-25-8 |
|---|---|
製品名 |
Lacto-N-fucoheptaose |
分子式 |
C46H78N2O35 |
分子量 |
1219.1 g/mol |
IUPAC名 |
N-[2-[2-[[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C46H78N2O35/c1-12-24(59)30(65)34(69)44(73-12)82-46(83-45-35(70)32(67)27(62)19(8-52)75-45)4-15(47-13(2)55)40(78-22(46)10-54)81-39-28(63)21(77-43(36(39)71)79-37(17(58)6-50)25(60)16(57)5-49)11-72-41-23(48-14(3)56)29(64)38(20(9-53)76-41)80-42-33(68)31(66)26(61)18(7-51)74-42/h5,12,15-45,50-54,57-71H,4,6-11H2,1-3H3,(H,47,55)(H,48,56) |
InChIキー |
DUUXDOCGEHMZIH-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2(CC(C(OC2CO)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC(=O)C)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2(CC(C(OC2CO)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC(=O)C)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)O)O)O)O |
その他のCAS番号 |
56501-25-8 |
物理的記述 |
Solid |
同義語 |
lacto-N-fucoheptaose |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1S,2R,3S,4R,6R,7R,8R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B1227841.png)
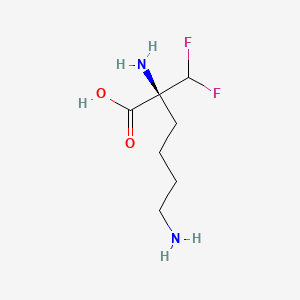
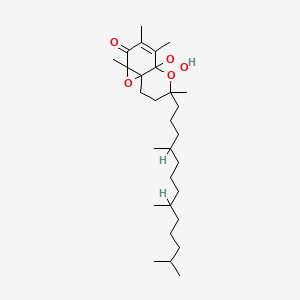
![1-[3-[4-(2-Fluorophenyl)-1-piperazinyl]propyl]-3-[4-(methylthio)phenyl]urea](/img/structure/B1227850.png)
![3-[(4-Methylanilino)methyl]-1,3-benzoxazol-2-one](/img/structure/B1227852.png)
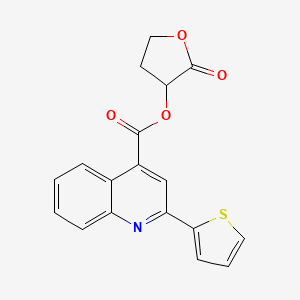

![3,4-Bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1227857.png)
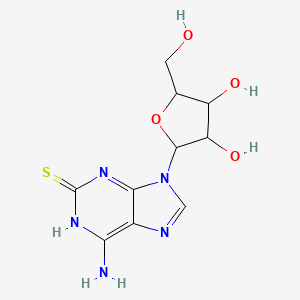
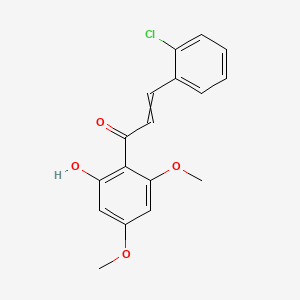
![[4-[(2-Chlorophenyl)methylsulfonyl]-3-nitrophenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1227861.png)

